molecular formula C10H14N2OS B2948543 1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one CAS No. 910780-69-7

1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one

Cat. No. B2948543
CAS RN: 910780-69-7
M. Wt: 210.3
InChI Key: NCOUMPRRXNKGBV-UHFFFAOYSA-N
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Description

“1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one” is a chemical compound with the molecular formula C10H14N2OS . It is also known as "Thiophene, 1-[(4-aminophenyl)imino]-, 1-oxide (9CI)" .


Molecular Structure Analysis

The molecular structure of “1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one” is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

“1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one” is a powder with a molecular weight of 210.3 .

Scientific Research Applications

Modification of Proteins and Peptides

The compound and its related chemicals, such as 2-iminothiolane, have been utilized to introduce thiol groups into proteins and peptides by reacting with their amino groups. This modification process is essential for forming bioconjugates, which have applications in drug delivery systems, diagnostic assays, and the development of biosensors. For instance, the reaction of an amine with 2-iminothiolane forms a thiol adduct, which can decay to a nonthiol product, indicating the need for immediate capping of the thiol group when used in bioconjugation processes (Singh et al., 1996).

Development of Molecular Wires

Amino-terminated and aldehyde-terminated thiols, which could be structurally related to the query compound, have been used for the stepwise synthesis of molecular wires on gold nanoparticles and electrodes. This process involves self-assembly and imino coupling, highlighting the compound's relevance in nanotechnology and electronic device fabrication (Ashwell et al., 2011).

Chemical Deposition of Polymers

The compound's derivatives have been investigated for their role in the chemical in situ deposition of polyaniline and its derivatives on gold electrodes. This study showcases the potential of these compounds in modifying electrode surfaces for enhanced electrochemical properties, which is crucial for developing advanced sensors and electronic devices (Mazur and Krysiński, 2001).

Fluorescent Probes for Biological Sciences

Derivatives of the compound have been designed as reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols. Such probes are essential for detecting specific biological molecules, indicating the compound's application in chemical biology and environmental sciences (Wang et al., 2012).

Safety and Hazards

The safety information for “1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(1-oxothiolan-1-ylidene)amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c11-9-3-5-10(6-4-9)12-14(13)7-1-2-8-14/h3-6H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOUMPRRXNKGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NC2=CC=C(C=C2)N)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one

CAS RN

910780-69-7
Record name 1-[(4-aminophenyl)imino]-1lambda6-thiolan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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